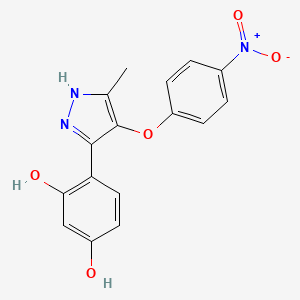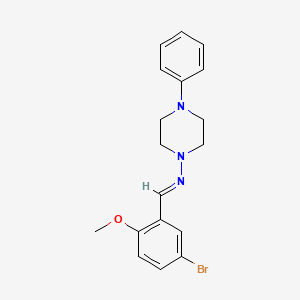
5-acetyl-2-amino-4-(3-methoxyphenyl)-6-methyl-4H-pyran-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-acetyl-2-amino-4-(3-methoxyphenyl)-6-methyl-4H-pyran-3-carbonitrile is a complex organic compound that belongs to the pyran family This compound is characterized by its unique structure, which includes an acetyl group, an amino group, a methoxyphenyl group, and a carbonitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-acetyl-2-amino-4-(3-methoxyphenyl)-6-methyl-4H-pyran-3-carbonitrile typically involves multicomponent reactions (MCRs). One common method involves the reaction of 1H-indole-3-carbaldehyde with malononitrile and ethyl 3-oxobutanoate . This reaction is carried out under specific conditions that favor the formation of the desired pyran derivative.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
5-acetyl-2-amino-4-(3-methoxyphenyl)-6-methyl-4H-pyran-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the carbonitrile group into other functional groups such as amines.
Substitution: The amino and methoxyphenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyran derivatives, while reduction can produce amine-containing compounds.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: Its derivatives may exhibit biological activities, making it a candidate for drug discovery and development.
Medicine: The compound’s unique structure could be explored for therapeutic applications.
Industry: It can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism by which 5-acetyl-2-amino-4-(3-methoxyphenyl)-6-methyl-4H-pyran-3-carbonitrile exerts its effects is not well-documented. its molecular structure suggests that it may interact with specific molecular targets and pathways, potentially influencing biological processes. Further research is needed to elucidate its exact mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyran derivatives such as 5-acetyl-2-amino-4-(1H-indol-3-yl)-4H-pyran-3-carbonitrile . These compounds share structural similarities but differ in their substituent groups, which can influence their chemical and biological properties.
Propiedades
Número CAS |
302904-17-2 |
|---|---|
Fórmula molecular |
C16H16N2O3 |
Peso molecular |
284.31 g/mol |
Nombre IUPAC |
5-acetyl-2-amino-4-(3-methoxyphenyl)-6-methyl-4H-pyran-3-carbonitrile |
InChI |
InChI=1S/C16H16N2O3/c1-9(19)14-10(2)21-16(18)13(8-17)15(14)11-5-4-6-12(7-11)20-3/h4-7,15H,18H2,1-3H3 |
Clave InChI |
NYIWEBXGMYQPJT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(C(=C(O1)N)C#N)C2=CC(=CC=C2)OC)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![DI(Tert-butyl) 4-[3-(2-furyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11974703.png)



![2-(2-Naphthyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11974731.png)

![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide](/img/structure/B11974733.png)
![5-(4-Chlorophenyl)-4-(2,4-dichlorophenoxy)thieno[2,3-d]pyrimidine](/img/structure/B11974738.png)

![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(pyridin-3-yl)ethylidene]acetohydrazide](/img/structure/B11974749.png)
![8-Hydroxy-7-[a-(4-nitroanilino)benzyl]quinoline](/img/structure/B11974755.png)

![5-(2-bromophenyl)-4-{[(E)-(2,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11974774.png)
![[9-Chloro-2-(3,4-dimethoxyphenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL](4-methylphenyl)methanone](/img/structure/B11974775.png)
